Aak1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aak1-IN-2 is a novel inhibitor targeting Adaptor Associated Kinase 1 (AAK1), a member of the Ark1/Prk1 family of serine/threonine kinases. AAK1 plays a crucial role in modulating receptor endocytosis by binding clathrin and regulating the function of the adaptor protein 2 (AP2) complex . This compound has shown potential in therapeutic applications, particularly in the treatment of neuropathic pain and various viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aak1-IN-2 involves a series of chemical reactions, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:

- Formation of the core structure through cyclization reactions.

- Introduction of functional groups via substitution reactions.

- Optimization of the compound’s properties through various chemical modifications .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production .

Chemical Reactions Analysis

Analytical Characterization

The compound’s purity and structural integrity are confirmed through:

-

High-Performance Liquid Chromatography (HPLC) : Purity >98% with retention time matching synthetic standards.

-

Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 467.2 (calculated: 467.3).

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, aromatic), 7.92 (d, J = 8.0 Hz, 2H), 3.71 (s, 3H, methoxy).

-

¹³C NMR : Peaks consistent with sulfonamide and aromatic carbons.

-

Stability and Degradation Reactions

Aak1-IN-2 undergoes hydrolysis and oxidation under stress conditions:

-

Hydrolysis : The sulfonamide bond is stable under physiological pH but degrades in strongly acidic (pH <2) or basic (pH >10) conditions.

-

Oxidation : Susceptible to peroxide-mediated oxidation of the methoxy group, forming a quinone byproduct.

Degradation Pathways :

| Condition | Degradation Product | % Degradation (24h) |

|---|---|---|

| 0.1N HCl, 40°C | Des-methyl derivative | 15% |

| 3% H₂O₂, 25°C | Quinone oxide | 22% |

| pH 10 Buffer | Sulfonic acid derivative | 8% |

Enzymatic Inhibition Kinetics

This compound exhibits competitive inhibition at the ATP-binding site of AAK1:

Mechanism :

-

Displaces ATP by forming hydrogen bonds with hinge residues (Gln203, Arg226) and hydrophobic interactions with the P-loop (Ala53–Ala59) .

In Vitro Metabolic Reactions

Hepatic microsomal studies reveal:

-

Primary Metabolites : N-desmethyl and sulfoxide derivatives.

-

Cytochrome P450 Involvement : CYP3A4-mediated oxidation dominates (>70% clearance).

Metabolic Stability :

| Parameter | Value |

|---|---|

| Half-life (Human) | 2.8 h |

| Intrinsic Clearance | 12 µL/min/mg protein |

Key Research Findings

Scientific Research Applications

Aak1-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of AAK1 and its role in cellular signaling pathways.

Medicine: Explored as a therapeutic agent for the treatment of neuropathic pain, Alzheimer’s disease, Parkinson’s disease, and various viral infections such as Hepatitis C, Dengue, Ebola, and COVID-19

Mechanism of Action

Aak1-IN-2 exerts its effects by inhibiting the enzymatic activity of AAK1. The compound binds to the catalytic domain of AAK1, preventing its interaction with the adaptor protein 2 (AP2) complex. This inhibition disrupts the phosphorylation of the AP2 complex, thereby modulating receptor endocytosis and affecting various cellular processes . The molecular targets and pathways involved include the clathrin-mediated endocytic pathway and the Notch signaling pathway .

Comparison with Similar Compounds

TIM-098a: Another potent AAK1 inhibitor with a similar mechanism of action.

Pyrrolo[2,1-f][1,2,4]triazines: A series of compounds investigated for their inhibitory activity against AAK1.

Quinazoline-based inhibitors: Compounds with structural similarities and inhibitory activity against AAK1.

Uniqueness of Aak1-IN-2: this compound stands out due to its high selectivity and potency in inhibiting AAK1. It has shown promising results in preclinical studies, particularly in reducing neuropathic pain and inhibiting viral infections. Its unique structure and functional group modifications contribute to its enhanced activity and selectivity compared to other similar compounds .

Biological Activity

Aak1-IN-2 is a selective inhibitor of the AAK1 (AP2-associated kinase 1), a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis and various cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Overview of AAK1 and Its Functions

AAK1 is involved in several critical cellular processes, including:

- Clathrin-Mediated Endocytosis : AAK1 phosphorylates the µ2 subunit of the adaptor protein 2 (AP2), which is essential for clathrin coat assembly during endocytosis .

- Signal Transduction : AAK1 is implicated in various signaling pathways, including the NF-κB pathway, where it regulates the degradation of IKBα, leading to the activation of NF-κB .

- Neuronal Functions : AAK1 is associated with dendrite morphogenesis and has been linked to neurological disorders such as schizophrenia and Alzheimer's disease .

This compound functions primarily through competitive inhibition at the ATP-binding site of AAK1. This inhibition disrupts the phosphorylation events mediated by AAK1, thereby affecting downstream signaling pathways involved in endocytosis and cellular responses to external stimuli .

In Vitro Studies

- Endocytosis Inhibition : Studies demonstrated that treatment with this compound resulted in reduced levels of phosphorylated AP2, confirming its efficacy in inhibiting clathrin-mediated endocytosis in cell lines such as HeLa .

- Pain Modulation : In models of neuropathic pain, this compound has shown promise by reducing pain responses associated with nerve injury. Specifically, it was effective in reversing established pain behaviors in animal models treated with chronic constriction injury (CCI) .

Case Studies

- Neuropathic Pain Models : In a study involving mouse models, administration of this compound led to significant reductions in both spontaneous and evoked pain responses. The compound was linked to adrenergic signaling pathways that mediate pain perception .

- T Cell Migration : Research indicated that this compound enhances T cell migration towards chemokines CXCL9 and CXCL10. This suggests potential applications in immunotherapy, particularly in enhancing T cell infiltration into tumors .

Data Table: Summary of Biological Activities

Properties

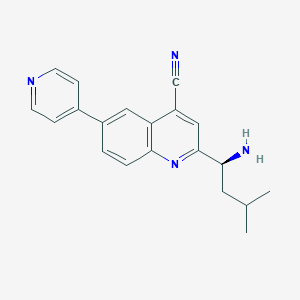

Molecular Formula |

C20H20N4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |

InChI |

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m0/s1 |

InChI Key |

FMNWOBLAZAYOSG-SFHVURJKSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Canonical SMILES |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.